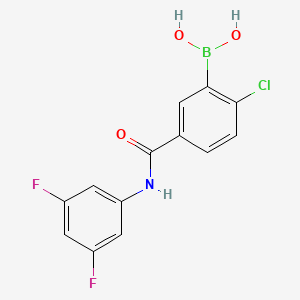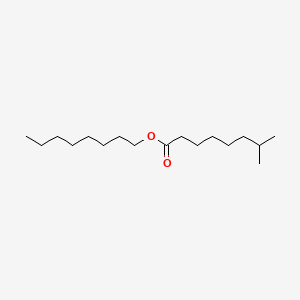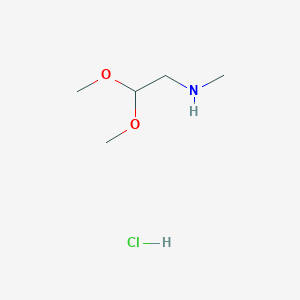
2,2-Dimethoxyethyl(methyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.623 g/mol . It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl(methyl)ammonium chloride typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction mixture is usually subjected to purification steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxyethyl(methyl)ammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Applications De Recherche Scientifique
2,2-Dimethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of ammonium ions on biological systems.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain reactions
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxyethyl(methyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethoxyethylamine
- 2,2-Dimethoxyethyl(methyl)amine
- 2,2-Dimethoxyethyl(trimethyl)ammonium chloride
Uniqueness
2,2-Dimethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of functional groups that make it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
56766-80-4 |
|---|---|
Formule moléculaire |
C5H13NO2.ClH C5H14ClNO2 |
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
2,2-dimethoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-4-5(7-2)8-3;/h5-6H,4H2,1-3H3;1H |
Clé InChI |
VRFVCWXHJCQSHZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


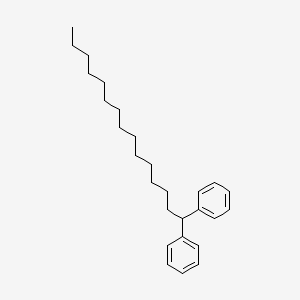
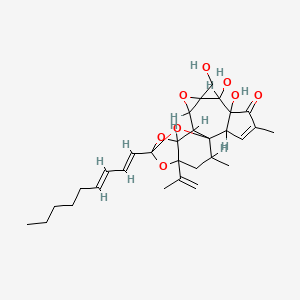
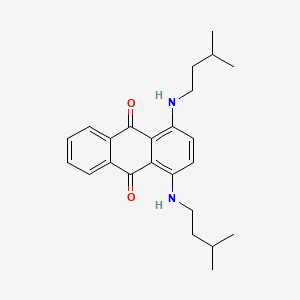


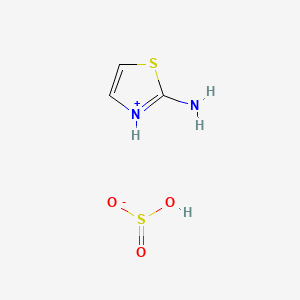

![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)



![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
